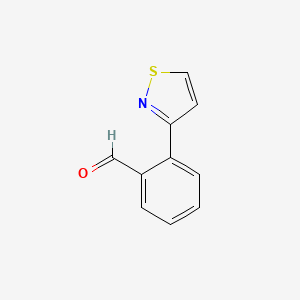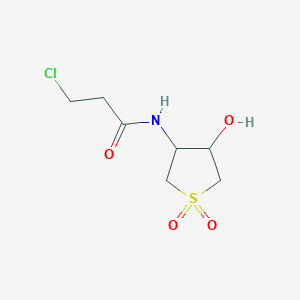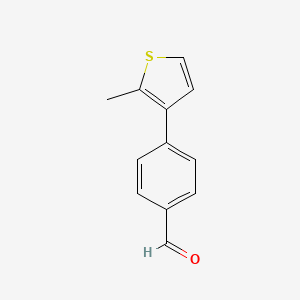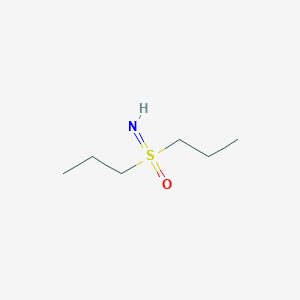
5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromoethyl group attached to the pyridine ring, along with N-methyl and N-(propan-2-yl) substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine typically involves the bromination of a precursor compound. One common method involves the reaction of 1-(pyridin-2-yl)ethanol with perbromomethane in the presence of triphenylphosphine. The reaction is carried out in tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, followed by warming to room temperature and stirring for 25 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyridine ring.
科学的研究の応用
5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
2-(1-Bromoethyl)pyridine: Similar in structure but lacks the N-methyl and N-(propan-2-yl) substituents.
N-methyl-N-(propan-2-yl)pyridin-2-amine: Similar but without the bromoethyl group.
5-(1-Chloroethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine: Similar but with a chloroethyl group instead of a bromoethyl group.
Uniqueness
The uniqueness of 5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine lies in its specific combination of substituents, which confer distinct chemical reactivity and potential applications. The presence of the bromoethyl group makes it particularly useful in substitution reactions, while the N-methyl and N-(propan-2-yl) groups provide steric and electronic effects that can influence its behavior in various chemical and biological contexts.
特性
分子式 |
C11H17BrN2 |
|---|---|
分子量 |
257.17 g/mol |
IUPAC名 |
5-(1-bromoethyl)-N-methyl-N-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C11H17BrN2/c1-8(2)14(4)11-6-5-10(7-13-11)9(3)12/h5-9H,1-4H3 |
InChIキー |
IRZNIJXVILSLMR-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)C1=NC=C(C=C1)C(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)

![1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13175480.png)
![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one](/img/structure/B13175487.png)
![2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13175493.png)


![2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175507.png)
![3-{5-[(Azetidin-1-yl)methyl]thiophen-3-yl}prop-2-yn-1-amine](/img/structure/B13175517.png)

![(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B13175529.png)
![5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13175535.png)


